Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate
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Overview
Description
Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzyloxy group attached to a phenyl ring, an oxazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Attachment of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, phenol derivatives, nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyloxazol-2-yl)propanoate: Lacks the benzyloxy group, which may affect its reactivity and biological activity.
Methyl 3-(4-(benzyloxy)phenyl)-3-(5-methyloxazol-2-yl)propanoate: Contains a methyl ester instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.
Propyl 3-(4-(benzyloxy)phenyl)-3-(5-methyloxazol-2-yl)propanoate: Contains a propyl ester, which may alter its chemical and biological properties.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 3-(5-methyl-1,3-oxazol-2-yl)-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C22H23NO4/c1-3-25-21(24)13-20(22-23-14-16(2)27-22)18-9-11-19(12-10-18)26-15-17-7-5-4-6-8-17/h4-12,14,20H,3,13,15H2,1-2H3 |
InChI Key |
COFFQOMMLLHXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=NC=C(O3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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